Benzyl 1,2,3-benzothiadiazole-7-carboxylate
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Overview
Description
Benzyl 1,2,3-benzothiadiazole-7-carboxylate is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by a benzyl group attached to the 1,2,3-benzothiadiazole ring system, which is further substituted with a carboxylate group at the 7th position. Benzothiadiazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,2,3-benzothiadiazole-7-carboxylate typically involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite, followed by the reaction with benzyl chloride . The reaction conditions often require an acidic medium and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the Herz reaction, where anilines are treated with disulfur dichloride to form intermediate 1,3,2-benzothiazathiolium salts, which are then diazotized to complete the formation of the benzothiadiazole ring . This method is advantageous due to the availability of less elaborate precursors and the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,2,3-benzothiadiazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiadiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl 1,2,3-benzothiadiazole-7-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 1,2,3-benzothiadiazole-7-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzothiadiazole: A parent compound with similar structural features but lacking the benzyl and carboxylate groups.
2,1,3-Benzothiadiazole: Another isomer with different substitution patterns and properties.
Uniqueness
Benzyl 1,2,3-benzothiadiazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzothiadiazole derivatives . The presence of the benzyl group and carboxylate functionality enhances its potential for diverse applications in various fields.
Properties
CAS No. |
124370-26-9 |
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Molecular Formula |
C14H10N2O2S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
benzyl 1,2,3-benzothiadiazole-7-carboxylate |
InChI |
InChI=1S/C14H10N2O2S/c17-14(18-9-10-5-2-1-3-6-10)11-7-4-8-12-13(11)19-16-15-12/h1-8H,9H2 |
InChI Key |
PZYASAHPHYCDDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C3C(=CC=C2)N=NS3 |
Origin of Product |
United States |
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